Cas no 22385-77-9 (1-Bromo-3,5-di-tert-butylbenzene)

1-Bromo-3,5-di-tert-butylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3,5-di-tert-butylbenzene
- 3,5-Di-tert-butylbromobenzene
- 1-bromo-3,5-ditert-butylbenzene
- 5-Bromo-1,3-di-tert-butylbenzene
- 1-Bromo-3,5-di-t-butylbenzene
- 3,5-di-t-butylbromobenzene
- 3,5-di-tert-Bu-bromobenzene
- 3,5-di-tert-butyl-1-bromobenzene
- 3,5-tert-butyl bromobenzene
- bromo-3,5-di-t-butylbenzene
- 1-Bromo-3,5-ditert-butylbenzene #
- 1-Bromo-3.5-di-t-butylbenzene
- CS-W012400
- 1-bromo-3,5-di-tertbutylbenzene
- Q63392199
- B3547
- 1-bromo-3,5-di-tert-butylbenzene;3,5-Di-tert-butylbromobenzene
- AC-23642
- EC 607-060-2
- J-511376
- 3,5-di-t-butyl-bromobenzene
- 22385-77-9
- 3,5-Bis(tert-butyl)-1-bromo-benzene
- SY014472
- MFCD00796945
- 1-bromo-3,5-di-t-butyl benzene
- DTXSID00347326
- AKOS005258930
- AS-15532
- Bromo-3,5-di-tert-butylbenzene
- EN300-7374638
- SY292051
- 1-Bromo-3,5-(ditert-Butyl)benzene
- SCHEMBL190968
- A4810
- NS00002439
- FT-0607476
- AM20030382
- 1-bromo-3.5-di-tertbutylbenzene
- Benzene, 1-bromo-3,5-bis(1,1-dimethylethyl)-
- 1-Bromo-3,5-di-tert-butylbenzene, 97%
- CL8620
- DB-011124
-
- MDL: MFCD00796945
- インチ: 1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3
- InChIKey: BUOWTUULDKULFI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1
- BRN: 2091559
計算された属性
- せいみつぶんしりょう: 268.08266g/mol
- ひょうめんでんか: 0
- XLogP3: 6
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 2
- どういたいしつりょう: 268.08266g/mol
- 単一同位体質量: 268.08266g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 15
- 複雑さ: 184
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 不明2。密度(g/ml、25/4℃)
- 密度みつど: 1.126
- ゆうかいてん: 63.0 to 67.0 deg-C
- ふってん: 158°C/17mmHg(lit.)
- フラッシュポイント: 98.9℃
- 屈折率: 1.503
- PSA: 0.00000
- LogP: 5.04410
1-Bromo-3,5-di-tert-butylbenzene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R22
- セキュリティ用語:S22;S24/25
1-Bromo-3,5-di-tert-butylbenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1-Bromo-3,5-di-tert-butylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A3246812-25G |
3,5-Di-tert-butylbromobenzene |
22385-77-9 | 99% | 25g |
RMB 196.00 | 2025-02-21 | |
eNovation Chemicals LLC | D404800-100g |
3,5-Di-tert-butylbromobenzene |
22385-77-9 | 97% | 100g |
$400 | 2024-06-05 | |
Oakwood | 078948-1g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 99% | 1g |
$12.00 | 2024-07-19 | |
Chemenu | CM251472-500g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 95+% | 500g |
$514 | 2022-06-11 | |
Fluorochem | 078948-25g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 98% | 25g |
£110.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D119345-100g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 99% | 100g |
¥372.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011001-25g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 99% | 25g |
¥210 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011001-5g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 99% | 5g |
¥70 | 2023-09-09 | |
Chemenu | CM251472-500g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 95+% | 500g |
$514 | 2021-06-16 | |
Chemenu | CM251472-100g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 95+% | 100g |
$153 | 2022-06-11 |
1-Bromo-3,5-di-tert-butylbenzene サプライヤー
1-Bromo-3,5-di-tert-butylbenzene 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
1-Bromo-3,5-di-tert-butylbenzeneに関する追加情報
Research Brief on 1-Bromo-3,5-di-tert-butylbenzene (CAS: 22385-77-9): Recent Advances and Applications
1-Bromo-3,5-di-tert-butylbenzene (CAS: 22385-77-9) is a halogenated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural properties, characterized by the presence of bulky tert-butyl groups and a reactive bromine atom, make it a versatile intermediate in organic synthesis and drug development. Recent studies have explored its applications in catalysis, material science, and as a precursor for bioactive molecules. This research brief aims to summarize the latest findings and advancements related to this compound, providing insights into its potential uses and mechanistic roles.
Recent literature highlights the role of 1-Bromo-3,5-di-tert-butylbenzene in cross-coupling reactions, particularly in the synthesis of complex organic frameworks. A study published in the Journal of Organic Chemistry (2023) demonstrated its efficacy as a substrate in palladium-catalyzed Suzuki-Miyaura couplings, yielding high-purity biaryl compounds with applications in medicinal chemistry. The steric hindrance provided by the tert-butyl groups was found to enhance selectivity, reducing side reactions and improving yields. These findings underscore the compound's utility in constructing pharmacologically relevant scaffolds.
In addition to its synthetic applications, 1-Bromo-3,5-di-tert-butylbenzene has been investigated for its potential in material science. A 2024 study in Advanced Materials reported its use as a building block for porous organic polymers (POPs) with high thermal stability and surface area. These POPs exhibited exceptional gas adsorption properties, making them promising candidates for environmental remediation and energy storage. The bromine atom's reactivity facilitated post-synthetic modifications, enabling the incorporation of functional groups to tailor material properties for specific applications.
Mechanistic studies have also shed light on the compound's behavior under various conditions. Quantum chemical calculations, as detailed in a recent Computational Chemistry publication (2024), revealed that the tert-butyl groups significantly influence the electronic distribution and reactivity of the aromatic ring. This insight has implications for designing derivatives with optimized reactivity profiles for targeted applications. Furthermore, the compound's stability under acidic and basic conditions makes it a reliable intermediate in multi-step synthetic pathways.
In the pharmaceutical domain, 1-Bromo-3,5-di-tert-butylbenzene has been explored as a precursor for bioactive molecules. A 2023 study in Bioorganic & Medicinal Chemistry Letters described its conversion into tert-butyl-substituted benzimidazoles, which exhibited potent inhibitory activity against certain kinase enzymes implicated in cancer. The bromine atom served as a handle for further functionalization, enabling the introduction of pharmacophores to enhance biological activity. These findings highlight the compound's potential in drug discovery and development.
Despite these advancements, challenges remain in scaling up the synthesis of 1-Bromo-3,5-di-tert-butylbenzene and its derivatives. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce environmental impact. Green chemistry approaches, such as solvent-free reactions and catalytic recycling, are being explored to address these challenges. Industry reports indicate growing interest in this compound, with several pharmaceutical and material science companies investing in its large-scale production.
In conclusion, 1-Bromo-3,5-di-tert-butylbenzene (CAS: 22385-77-9) continues to be a valuable compound in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile enable diverse applications, from organic synthesis to material science and drug discovery. Ongoing research aims to further elucidate its mechanistic roles and expand its utility in emerging fields. This brief underscores the importance of continued exploration and innovation in harnessing the full potential of this versatile molecule.
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